

In-Depth Technical Guide: Methyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-oxopiperidine-1-carboxylate**

Cat. No.: **B1345593**

[Get Quote](#)

CAS Number: 29976-54-3

A core intermediate for research and development in neuroscience and synthetic chemistry.

This technical guide provides a comprehensive overview of **Methyl 4-oxopiperidine-1-carboxylate**, a key building block in the synthesis of complex molecules for pharmaceutical and research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Physical Properties

Methyl 4-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a methyl carbamate group at the 1-position and a ketone at the 4-position. Its unique structural features make it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties

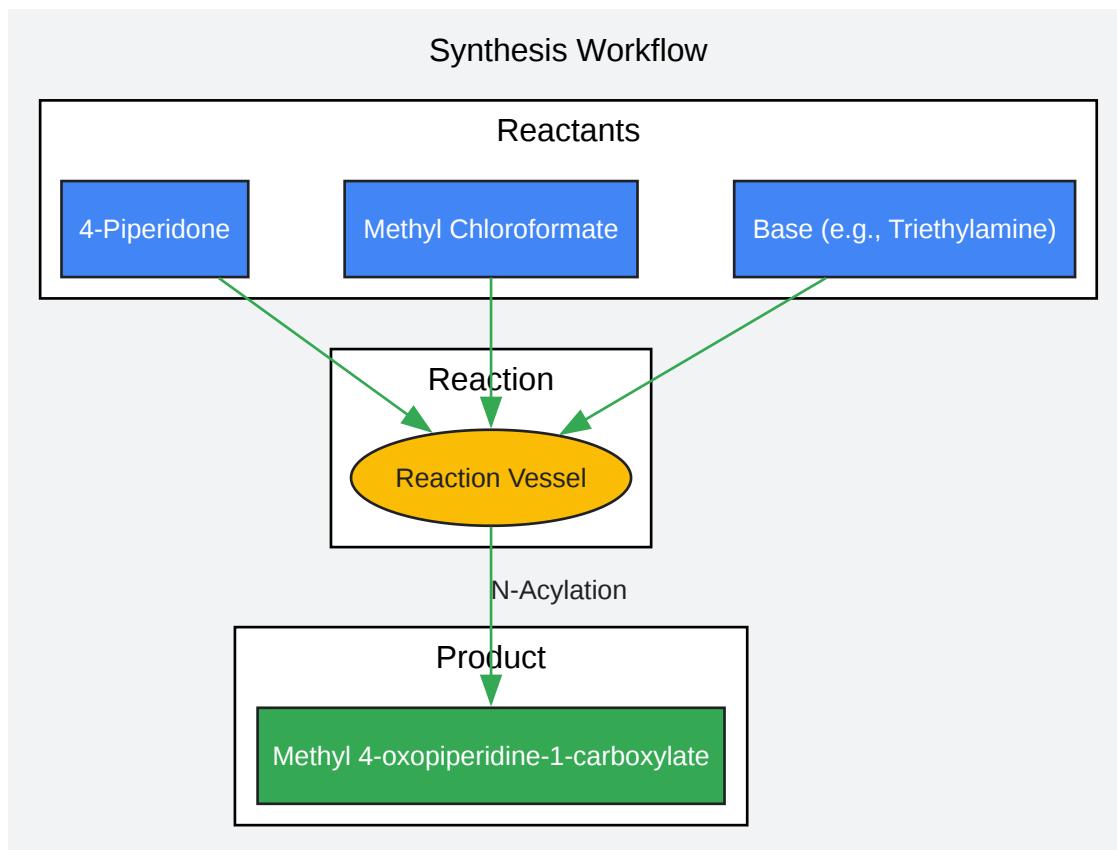
Property	Value	Source(s)
CAS Number	29976-54-3	[1] [2]
Molecular Formula	C ₇ H ₁₁ NO ₃	[1]
Molecular Weight	157.17 g/mol	[1]
IUPAC Name	methyl 4-oxo-1-piperidinecarboxylate	
Appearance	Pale-yellow to Yellow-brown Liquid	[2]
Boiling Point	257.6 °C at 760 mmHg	[3]
Density	1.194 g/cm ³	[3]
Flash Point	109.6 °C	[3]
Storage Temperature	Refrigerator (2-8 °C)	[2]

Spectral Data

While specific spectral data from open literature is limited, typical spectral characteristics can be inferred from its structure. Researchers should verify the identity of their material using standard analytical techniques.

Table 2: Expected Spectral Data

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the methyl ester protons, and the four sets of methylene protons on the piperidine ring.
¹³ C NMR	Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the methyl carbon of the ester, and the four distinct methylene carbons of the piperidine ring.
IR Spectroscopy	Characteristic absorption bands for the ketone C=O stretch and the carbamate C=O stretch.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.


Synthesis and Experimental Protocols

Methyl 4-oxopiperidine-1-carboxylate can be synthesized through the N-acylation of 4-piperidone. A general experimental protocol is outlined below.

Synthesis of Methyl 4-oxopiperidine-1-carboxylate from 4-Piperidone

This synthesis involves the reaction of 4-piperidone (or its hydrochloride salt) with methyl chloroformate in the presence of a base.

Workflow Diagram: Synthesis of **Methyl 4-oxopiperidine-1-carboxylate**

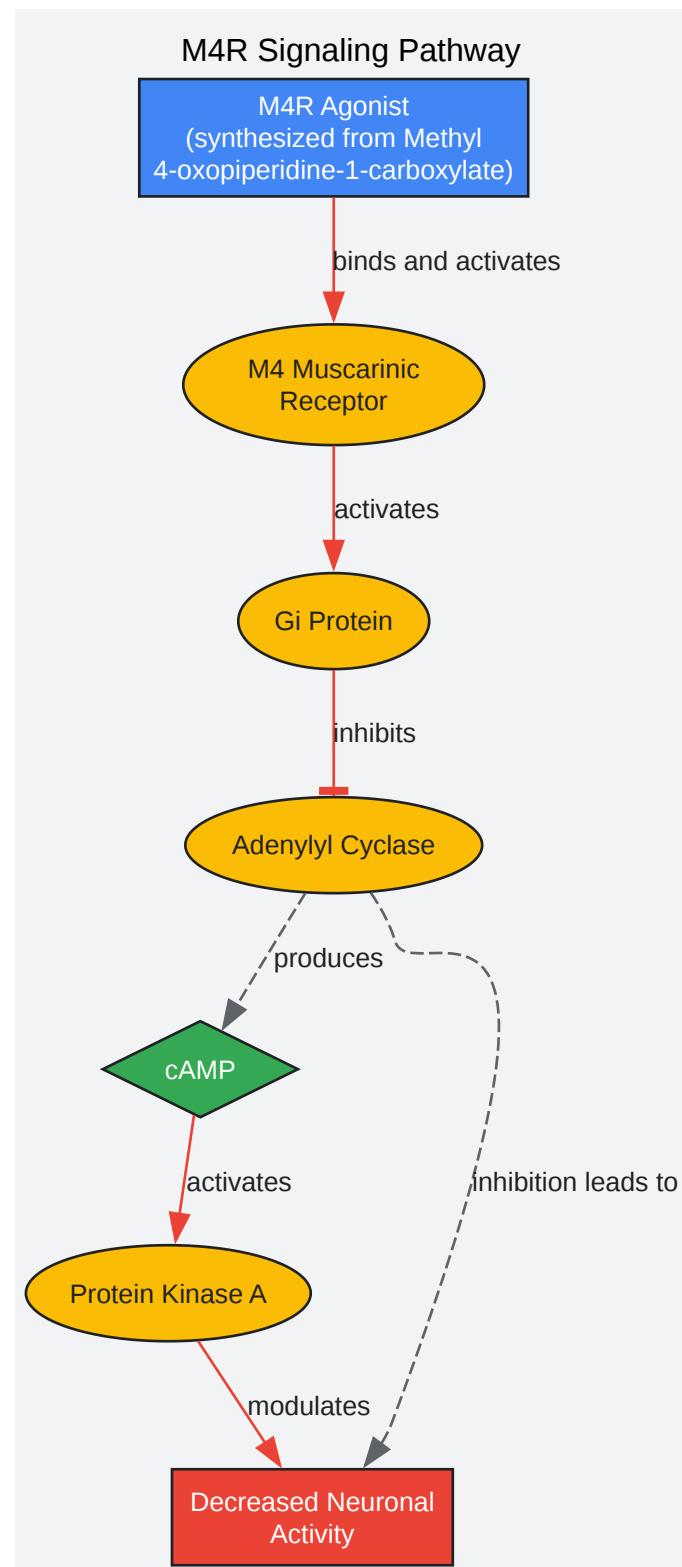
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 4-oxopiperidine-1-carboxylate**.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-piperidone hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- **Basification:** Cool the mixture in an ice bath and add a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
- **Acylation:** Slowly add methyl chloroformate to the reaction mixture while maintaining the low temperature.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 4-oxopiperidine-1-carboxylate**.


Applications in Research and Drug Discovery

Methyl 4-oxopiperidine-1-carboxylate is a versatile intermediate in the synthesis of various biologically active molecules. Its ketone functionality allows for a variety of chemical transformations, including reductive amination, while the methyl carbamate serves as a protecting group for the piperidine nitrogen.

Role as a Precursor in the Synthesis of M4 Muscarinic Receptor Agonists

A notable application of this compound is in the synthesis of selective agonists for the M4 muscarinic acetylcholine receptor (M4R). The M4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is a promising therapeutic target for neurological and psychiatric disorders.^[4]

Signaling Pathway Diagram: M4 Muscarinic Acetylcholine Receptor

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.

Experimental Protocol: Reductive Amination for Agonist Synthesis

The following is a generalized protocol for a reductive amination reaction using **Methyl 4-oxopiperidine-1-carboxylate** as a starting material, based on the synthesis of "compound-110" as described in the literature.[\[4\]](#)

- Reactant Preparation: Dissolve **Methyl 4-oxopiperidine-1-carboxylate** (1.0 equivalent) and a primary or secondary amine (1.0 equivalent) in a suitable solvent such as methanol.
- Reductive Agent Addition: Add a reducing agent, for example, sodium cyanoborohydride ($\text{NaBH}(\text{CN})\text{H}_3$) (2.0 equivalents), to the solution.
- Reaction: Stir the mixture at room temperature overnight.
- Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified using flash chromatography to isolate the desired N-substituted piperidine product.

Safety Information

Methyl 4-oxopiperidine-1-carboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

Category	Statement(s)
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P313: Get medical advice/attention. P337: If eye irritation persists: Get medical advice/attention.

This information is based on available safety data sheets and should be supplemented with a thorough review of the specific SDS for the product being used.

This technical guide provides a summary of the available information on **Methyl 4-oxopiperidine-1-carboxylate**. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pinpools.com [pinpools.com]
- 4. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 4-oxopiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345593#methyl-4-oxopiperidine-1-carboxylate-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com